Octyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
OCTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multicomponent reactions. One common method includes the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
OCTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
OCTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as a CDK2 inhibitor, which is a target for cancer treatment.
Industry: Utilized in the development of corrosion inhibitors for steel protection.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The molecular targets include the CDK2/cyclin A2 complex, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
OCTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substituents, which enhance its biological activity and selectivity as a CDK2 inhibitor. Its octyl group and methylphenyl substituent contribute to its distinct pharmacological profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H30N4O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
octyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-4-5-6-7-8-9-14-28-21(27)19-17(3)25-22-23-15-24-26(22)20(19)18-12-10-16(2)11-13-18/h10-13,15,20H,4-9,14H2,1-3H3,(H,23,24,25) |
InChI Key |
DHUNNRKWIQTREH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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